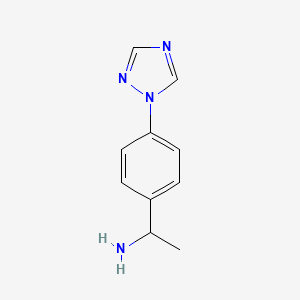

1-(4-(1H-1,2,4-Triazol-1-yl)phenyl)ethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

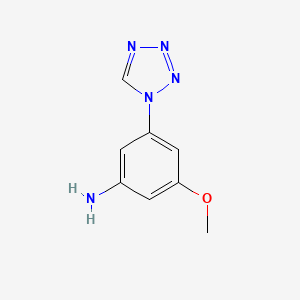

1-(4-(1H-1,2,4-Triazol-1-yl)phenyl)ethanamine, also known as 1-TPA, is a compound that has been studied for its potential applications in various scientific research fields. It is a heterocyclic compound that has both nitrogen and sulfur atoms in its structure. 1-TPA has been studied for its potential applications in medicinal chemistry, biochemistry, and drug synthesis.

Scientific Research Applications

Use in Coordination Frameworks

This compound has been used in the creation of coordination frameworks. For example, it has been successfully incorporated as a redox active linker, tris(4-(1H-1,2,4-triazol-1-yl)phenyl)amine (TTPA), into Mn(ii)/Cu(ii) based coordination frameworks .

Redox Properties

The redox properties of this compound have been studied extensively. It has been used in the synthesis of a new 3D coordination polymer, which was characterized by solid state electrochemical and spectroelectrochemical data .

Use in Hydrochloride Form

The hydrochloride form of this compound, 1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethanamine hydrochloride, is available for research purposes .

Comparative Studies

This compound can be used in comparative studies with other similar compounds. For example, it can be compared with 1-(4-Isopropyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride and 1-(5-Phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride .

Use in Chemical Libraries

This compound is part of a collection of unique chemicals provided to early discovery researchers, indicating its potential use in the creation of chemical libraries for drug discovery and other research applications .

Mechanism of Action

Target of Action

It’s known that triazole derivatives have been widely studied for their potential applicability to a range of bioactivities, such as anticancer, antibacterial, antiviral, and anti-inflammation activities .

Mode of Action

It’s known that the anticancer activity of triazole derivatives is due to the n1 and n2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of enzymes .

Biochemical Pathways

It’s known that some triazole hybrids have shown to inhibit the proliferation of cancer cells by inducing apoptosis .

Pharmacokinetics

The compound’s cytotoxic activities against tumor cell lines have been evaluated, with ic50 values ranging from 156 to 239 µM for MCF-7 and HCT-116 cells, respectively .

Result of Action

It’s known that some triazole hybrids have shown potent inhibitory activities against mcf-7 and hct-116 cancer cell lines .

Action Environment

It’s known that the synthesis of triazole hybrids involves treating compound 1 or 2 with the appropriate aldehydes in ethanol for 24–36 h under reflux conditions .

properties

IUPAC Name |

1-[4-(1,2,4-triazol-1-yl)phenyl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-8(11)9-2-4-10(5-3-9)14-7-12-6-13-14/h2-8H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWCNLFHKRQJWOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)N2C=NC=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407031 |

Source

|

| Record name | 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

848068-69-9 |

Source

|

| Record name | 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(Diethylamino)carbonyl]amino}-N,N-diethylbenzamide](/img/structure/B1309524.png)

![1-benzyl-N-[(5-methyl-2-furyl)methyl]piperidin-4-amine](/img/structure/B1309535.png)

acetic acid](/img/structure/B1309539.png)

![(8-Methyl-2,4-dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid](/img/structure/B1309540.png)

![(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B1309544.png)